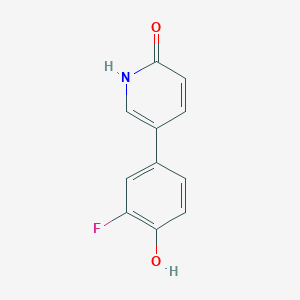

5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-5-7(1-3-10(9)14)8-2-4-11(15)13-6-8/h1-6,14H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPRBFTGJWEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682659 | |

| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111109-87-5 | |

| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 3 Fluoro 4 Hydroxyphenyl Pyridin 2 1h One

Strategic Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. lakotalakes.comadvancechemjournal.com For 5-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, the primary disconnection occurs at the carbon-carbon bond between the pyridin-2(1H)-one ring and the 3-fluoro-4-hydroxyphenyl moiety. This bond is strategically formed in the forward synthesis using a palladium-catalyzed cross-coupling reaction, a robust and widely used method for creating aryl-aryl bonds.

This disconnection leads to two key synthons: a 5-substituted pyridin-2(1H)-one and a 3-fluoro-4-hydroxyphenyl group. The pyridin-2(1H)-one synthon would typically be a 5-halopyridin-2(1H)-one (e.g., 5-bromo- or 5-iodopyridin-2(1H)-one) to serve as the electrophilic partner in the cross-coupling reaction. The 3-fluoro-4-hydroxyphenyl synthon would be represented by its synthetic equivalent, (3-fluoro-4-hydroxyphenyl)boronic acid or a related organometallic reagent, to act as the nucleophilic partner.

Further deconstruction of the 5-halopyridin-2(1H)-one intermediate would involve established methods for the synthesis of the pyridinone core itself. Similarly, the (3-fluoro-4-hydroxyphenyl)boronic acid can be traced back to simpler, commercially available starting materials like 2-fluoro-phenol. A critical consideration in this analysis is the management of the reactive hydroxyl group on the phenyl ring, which often requires protection during the synthesis to prevent unwanted side reactions.

Exploration of Diverse Synthetic Routes to the Pyridin-2(1H)-one Heterocyclic System

The pyridin-2(1H)-one core is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govresearchgate.net These routes can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of pre-existing pyridine (B92270) rings.

Cyclization strategies often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with ammonia (B1221849) or primary amines. nih.gov For instance, the reaction of dimethyl 3-oxopentanedioate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a primary amine can yield substituted pyridinones. nih.gov Another approach involves the condensation of imino esters with compounds like diethyl malonate. nih.gov Multi-component reactions, where three or more reactants combine in a single pot to form the product, offer an efficient and atom-economical route to highly functionalized pyridinones. wordpress.comresearchgate.net

Alternatively, the pyridinone ring can be synthesized from pyridine derivatives. This can involve the introduction of a carbonyl group onto the pyridine ring. nih.gov For example, 2-halopyridines can be converted to 2-hydroxypyridines (the tautomeric form of pyridin-2(1H)-ones) via nucleophilic substitution. youtube.com

Introduction of the 3-Fluoro-4-hydroxyphenyl Moiety via Cross-Coupling Strategies

The key step in assembling the target molecule is the formation of the C-C bond between the two aromatic rings, which is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. nih.gov

In a typical Suzuki-Miyaura reaction for this synthesis, a 5-halopyridin-2(1H)-one (where the hydroxyl group may be protected) is reacted with a (3-fluoro-4-hydroxyphenyl)boronic acid or its corresponding boronate ester. nih.govnih.gov This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃) and a suitable solvent system, often a mixture of an organic solvent like dioxane or DMF with water. nih.govmdpi.com

A crucial aspect of this strategy is the potential need to protect the hydroxyl group on the phenylboronic acid and the N-H and O-H groups on the pyridinone. A common protecting group for the phenolic hydroxyl is a methyl ether, which is stable under the coupling conditions and can be removed later in the synthesis. nih.gov

Chemical Transformations for Functional Group Installation and Modification

The synthesis of this compound involves several important functional group transformations.

Protection and Deprotection: As mentioned, the phenolic hydroxyl group is often protected to prevent interference with the cross-coupling reaction. A common strategy is to use a methyl ether protecting group. The synthesis would therefore target an intermediate like 5-(3-fluoro-4-methoxyphenyl)pyridin-2(1H)-one. The final step of the synthesis would then be the demethylation of this intermediate to reveal the free hydroxyl group. This deprotection can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). nih.gov

Halogenation: To prepare the 5-halopyridin-2(1H)-one precursor for the cross-coupling reaction, standard halogenation methods can be employed. For example, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine, respectively, at the 5-position of the pyridinone ring.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the specific reaction conditions. Optimization of these parameters is critical to achieve high yields and purity of the desired product. Key variables include the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net

A screening of various palladium catalysts and ligands is often necessary to identify the optimal combination for a specific set of substrates. researchgate.net Similarly, the choice of base can significantly impact the reaction outcome, with inorganic bases like carbonates and phosphates being commonly employed. researchgate.net The solvent system also plays a crucial role, with mixtures of aprotic polar solvents and water often providing the best results.

| Parameter | Conditions Screened | Typical Optimal Conditions | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | PdCl₂(dppf) or Pd(PPh₃)₄ | researchgate.net, nih.gov |

| Ligand | PPh₃, XPhos, RuPhos | Dependent on catalyst choice | nih.gov |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ or Na₂CO₃ | researchgate.net, researchgate.net |

| Solvent | Dioxane/H₂O, DMF, Toluene | Dioxane/H₂O | nih.gov |

| Temperature | 80-110 °C | 90-100 °C | researchgate.net |

Investigation of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. ijarsct.co.in Several green chemistry principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced byproduct formation in shorter timeframes compared to conventional heating. ijarsct.co.innih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs offer a highly efficient and atom-economical approach to constructing complex molecules like pyridinones in a single step, minimizing waste and simplifying work-up procedures. rasayanjournal.co.inresearchgate.net

Solvent-Free and Aqueous Conditions: Conducting reactions in the absence of organic solvents or in water is a key aspect of green chemistry. wordpress.comrasayanjournal.co.in Where possible, exploring solvent-free conditions or using water as the reaction medium for steps like the pyridinone ring formation or the cross-coupling can significantly reduce the environmental impact of the synthesis.

Scalable Synthesis Considerations for Academic Research Applications

For academic research purposes, it is often necessary to prepare gram-scale quantities of a target compound. The scalability of a synthetic route depends on several factors, including the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.

The synthesis of this compound via a Suzuki-Miyaura coupling is generally considered scalable. The starting materials are often commercially available or readily prepared. Palladium catalysts, while expensive, are used in catalytic amounts. A key consideration for scalability is the purification of intermediates and the final product. Column chromatography, which is often used on a small scale, can be cumbersome for larger quantities. Therefore, developing procedures that allow for purification by crystallization or extraction is highly desirable for a scalable synthesis. nih.gov The optimization of reaction conditions to ensure high conversion and minimize side products is also crucial for simplifying purification on a larger scale.

Advanced Spectroscopic and Structural Characterization of 5 3 Fluoro 4 Hydroxyphenyl Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complete structural elucidation of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would be required.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR)

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as signals for the N-H and O-H protons. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) would reveal the connectivity of the protons.

¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp², sp³) and the nature of their substituents (e.g., carbons attached to fluorine, oxygen, or nitrogen).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a signal for the single fluorine atom in the molecule. The chemical shift of the ¹⁹F signal would be characteristic of its position on the phenyl ring, and its coupling to nearby protons would provide further structural confirmation.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| Pyridine-H3 | 7.0 - 7.5 | d | 8.0 - 9.0 |

| Pyridine-H4 | 6.5 - 7.0 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| Pyridine-H6 | 7.5 - 8.0 | d | 2.0 - 3.0 |

| Phenyl-H2' | 7.0 - 7.3 | d | 2.0 - 3.0 |

| Phenyl-H5' | 6.8 - 7.1 | t | 8.0 - 9.0 |

| Phenyl-H6' | 7.1 - 7.4 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| N-H | 11.0 - 13.0 | br s | - |

| O-H | 9.0 - 10.0 | br s | - |

| Note: This data is predictive and not based on experimental results. |

Two-Dimensional NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the different fragments of the molecule, for example, establishing the connectivity between the pyridine and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This information is critical for determining the three-dimensional conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₈FNO₂), HRMS would provide an exact mass measurement with high accuracy (typically to within a few parts per million).

Interactive Data Table: Expected HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass | Difference (ppm) |

| [M+H]⁺ | 206.0617 | Data not available | Data not available |

| [M-H]⁻ | 204.0461 | Data not available | Data not available |

| [M+Na]⁺ | 228.0436 | Data not available | Data not available |

| Note: This data is calculated and not based on experimental results. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyridinone, the C=O stretch of the amide, C-F stretch, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) characteristic of the conjugated π-system of the molecule. The position and intensity of these absorptions can be influenced by the solvent and the pH of the solution.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of the compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-stacking.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assessment (If Applicable to Derivatives)

A comprehensive review of scientific literature and chemical databases reveals no available research or published data concerning the chiroptical spectroscopy of this compound or its derivatives. The parent compound, this compound, is an achiral molecule and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD).

Furthermore, searches for chiral derivatives of this compound that have been synthesized and subsequently analyzed using methods like ECD for stereochemical assessment did not yield any specific findings. Consequently, there is no experimental data, such as ECD spectra, or theoretical calculations to report for this specific class of compounds.

Computational Chemistry and Molecular Modeling Studies of 5 3 Fluoro 4 Hydroxyphenyl Pyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the electronic structure and molecular orbitals of a compound. nih.govresearchgate.netresearchgate.netniscpr.res.in For 5-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, DFT methods with functionals such as B3LYP and a basis set like 6-311G+(d,p) are commonly utilized for geometric optimization and electronic property calculations. nih.gov

The optimized molecular structure reveals the spatial arrangement of atoms, bond lengths, and bond angles that correspond to a minimum on the potential energy surface. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity and electronic transitions. nih.gov The energy of HOMO is associated with the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, while the LUMO is likely distributed over the pyridin-2(1H)-one moiety. The calculated energies of these orbitals allow for the determination of global reactivity descriptors, as shown in the table below.

Table 1: Calculated Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.47 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.78 |

| Electronegativity (χ) | 4.015 |

| Chemical Hardness (η) | 2.235 |

| Chemical Softness (S) | 0.224 |

Note: These values are illustrative and would be derived from DFT calculations.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves exploring the potential energy surface (PES) by systematically rotating the dihedral angle between the phenyl and pyridinone rings. researchgate.netq-chem.com This analysis helps to identify the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states).

A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, is a common computational approach. researchgate.netq-chem.com For this compound, the rotation around the C-C single bond connecting the two rings is of primary interest. The steric hindrance and potential for intramolecular hydrogen bonding between the hydroxyl group and the pyridinone ring will significantly influence the conformational landscape. The results of such a scan would reveal the most probable orientation of the two ring systems relative to each other.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

By simulating the compound in a solvent box (e.g., water), one can study its solvation and the influence of the solvent on its conformation and dynamics. Key parameters that can be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the interactions with solvent molecules. These simulations are crucial for understanding how the molecule behaves in a biological environment.

Prediction of Reactivity Descriptors and Sites of Chemical Modification

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of this compound and identify potential sites for chemical modification. Besides the global reactivity descriptors mentioned in Section 4.1, local reactivity descriptors such as Fukui functions can be calculated. Fukui functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thus identifying the most likely sites for nucleophilic and electrophilic attack.

For this compound, the oxygen and nitrogen atoms of the pyridinone and hydroxyl groups are expected to be susceptible to electrophilic attack, while certain carbon atoms in the aromatic rings may be prone to nucleophilic attack. This information is invaluable for designing derivatives with modified properties.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Insights

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting its electrostatic interactions. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom in the pyridinone ring. nih.gov Positive potentials would be expected around the hydrogen atoms of the hydroxyl and amine groups. This visualization provides crucial insights into how the molecule might interact with biological targets such as proteins and nucleic acids through hydrogen bonding and other electrostatic interactions.

Investigation of Tautomerism and Aromaticity within the Pyridin-2(1H)-one System

The pyridin-2(1H)-one ring of the title compound can exist in tautomeric forms, primarily the keto (amide) and enol (pyridinol) forms. The relative stability of these tautomers can be assessed computationally by calculating their energies using DFT methods. nih.gov The solvent environment can also play a significant role in influencing the tautomeric equilibrium.

Furthermore, the aromaticity of the pyridinone ring in its different tautomeric forms can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov Aromaticity is a key factor in the stability and reactivity of cyclic systems. By calculating the HOMA index for both the keto and enol forms, it is possible to determine the degree of aromatic character in each and how it contributes to their relative stabilities. nih.gov

Reactivity and Derivatization Chemistry of 5 3 Fluoro 4 Hydroxyphenyl Pyridin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone and Phenyl Rings

The presence of two distinct aromatic rings, each with unique electronic properties, allows for selective substitution reactions.

Pyridinone Ring: The pyridin-2(1H)-one system is relatively electron-rich and can undergo electrophilic substitution. The directing influence of the carbonyl group and the ring nitrogen atom, along with the bulky aryl substituent at the 5-position, suggests that electrophilic attack would likely occur at the C3 or C6 positions. However, due to the electron-deficient nature of the pyridine (B92270) ring in general, these reactions often require forcing conditions compared to benzene (B151609) derivatives. wikipedia.org

Phenyl Ring: The 3-fluoro-4-hydroxyphenyl ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho to it (C3 and C5). Since the C3 position is already substituted with fluorine, electrophilic attack is most probable at the C5 position.

Nucleophilic aromatic substitution on the phenyl ring is generally unlikely. Such reactions typically require strong electron-withelectron-withdrawing groups positioned ortho or para to a leaving group, a condition not met in this molecule.

Reactions Involving the Hydroxyl Functionality (e.g., O-Alkylation, O-Acylation, Esterification)

The phenolic hydroxyl group is a primary site for derivatization. Standard reactions such as O-alkylation, O-acylation, and esterification can be readily achieved.

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) would yield the corresponding ether.

O-Acylation: Treatment with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine, would produce the corresponding ester.

These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups to modulate the compound's properties. The table below illustrates typical transformations.

| Reaction Type | Reagents | Product |

| O-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one |

| O-Acylation | Acetyl chloride (CH₃COCl), Pyridine | 4-(5-(2-oxo-1,2-dihydropyridin-5-yl)-2-fluorophenyl) acetate |

| Esterification | Benzoic acid, DCC, DMAP | 4-(5-(2-oxo-1,2-dihydropyridin-5-yl)-2-fluorophenyl) benzoate |

Reactions at the Pyridinone Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the pyridin-2(1H)-one ring is part of a lactam (a cyclic amide) and can also be functionalized. The deprotonated pyridone is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. mdpi.com

The selectivity between N- and O-alkylation is a known challenge in pyridone chemistry and can be influenced by factors such as the choice of base, solvent, and alkylating agent. mdpi.comsciforum.netresearchgate.net Generally, polar protic solvents and counterions that associate more strongly with oxygen favor N-alkylation, while polar aprotic solvents and less-coordinating counterions can favor O-alkylation. sciforum.net Microwave-assisted, one-pot syntheses have been developed to improve the efficiency and selectivity of N-alkylation for 2-pyridone derivatives. mdpi.comsciforum.net

| Reaction Type | Reagents | Probable Major Product(s) |

| N-Alkylation | Benzyl bromide (BnBr), NaH, DMF | 1-Benzyl-5-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one |

| N-Acylation | Benzoyl chloride, Triethylamine | 1-Benzoyl-5-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one |

Oxidation and Reduction Chemistry of the Compound

Oxidation: The phenol (B47542) moiety is susceptible to oxidation. Strong oxidizing agents could lead to the formation of quinone-like structures or oxidative polymerization. The pyridinone ring itself is generally stable to mild oxidation. However, oxidation of some phenylglycinol-derived 2-pyridones using reagents like m-CPBA has been shown to result in the formation of bicyclic hydroxylactams. nih.gov The degradation of 2-pyridone in environmental or biological contexts is often initiated by mono-oxygenase attack, leading to ring-opened products via a diol intermediate. wikipedia.org

Reduction: The aromatic rings are generally resistant to reduction except under forcing conditions, such as high-pressure catalytic hydrogenation. wikipedia.org Milder reducing agents are unlikely to affect the phenyl or pyridinone rings. However, the pyridine ring can be reduced to a piperidine (B6355638) ring using reagents like samarium diiodide in the presence of water. clockss.org Other methods include reduction with lithium aluminum hydride, which can yield dihydropyridine (B1217469) derivatives, or catalytic hydrogenation over platinum or nickel catalysts. wikipedia.org Reductive ring-opening of pyridinium (B92312) salts is also possible under specific catalytic conditions. researchgate.net

Cross-Coupling Reactions for Further Scaffold Diversification and Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. wikipedia.org While the parent molecule lacks a suitable leaving group for direct coupling, it can be easily modified to participate in such reactions.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl can be converted into a triflate (-OTf), a common and highly effective leaving group for cross-coupling reactions. This would enable the coupling of various aryl, heteroaryl, or alkyl boronic acids at the C4 position of the phenyl ring.

Halogenation of the Pyridinone Ring: Electrophilic halogenation (e.g., bromination or iodination) of the pyridinone ring, likely at the C3 or C6 position, would introduce a handle for subsequent cross-coupling.

Direct C-H Activation: Modern synthetic methods increasingly utilize direct C-H activation, which could potentially functionalize positions on either ring without prior derivatization. Pyridone ligands themselves have been developed to facilitate Pd(II)-catalyzed C-H activation reactions. acs.org

The Suzuki-Miyaura coupling involving 2-pyridyl nucleophiles can be challenging due to the instability and low reactivity of the corresponding boronate esters. nih.govrsc.orgresearchgate.netresearchgate.net However, alternative reagents like pyridine sulfinates or specialized boronate species have been developed to overcome these limitations. nih.govrsc.org

| Reaction Pathway | Step 1: Activation | Step 2: Cross-Coupling | Example Product |

| Phenyl Ring Functionalization | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one + Tf₂O, Pyridine | Resulting triflate + Phenylboronic acid, Pd(PPh₃)₄, base | 5-(3-Fluoro-4-phenylphenyl)pyridin-2(1H)-one |

| Pyridinone Ring Functionalization | This compound + NBS | Resulting bromide + 4-Methoxyphenylboronic acid, Pd(OAc)₂, ligand, base | 3-(4-Methoxyphenyl)-5-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one |

Photochemical Reactivity and Stability Investigations

By analogy with other hydroxyphenyl-containing compounds, potential photochemical processes could include:

Photo-isomerization: Similar to stilbene, the aryl-aryl bond could potentially undergo light-induced cis-trans isomerization, although this is less common for single bonds with high rotational barriers. msu.edu

Excited-State Proton Transfer: Phenolic compounds can become more acidic in their excited state, leading to deprotonation in protic solvents.

Photodegradation: Prolonged irradiation with UV light could lead to degradation, potentially through radical mechanisms or electrocyclic ring-opening, as seen in some cyclohexadienones. msu.edu Studies on related flavylium (B80283) compounds show that irradiation can cause reversible interconversion between different molecular species, defining a photochromic system. mdpi.com

The stability and specific photochemical pathways would need to be determined experimentally, likely involving techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and quantum yield measurements. msu.edu

Mechanistic Insights into Molecular Interactions of 5 3 Fluoro 4 Hydroxyphenyl Pyridin 2 1h One in in Vitro Systems

Investigation of Binding Interactions with Model Biological Macromolecules (e.g., Bovine Serum Albumin)

The interaction of small molecules with plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic profile. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA), availability, and stability. researchgate.net The binding of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one to BSA is typically investigated using spectroscopic techniques, primarily fluorescence spectroscopy.

BSA contains tryptophan residues that are intrinsically fluorescent. mdpi.com When a small molecule binds to BSA, it can quench this fluorescence. The mechanism of quenching—whether it is static (due to complex formation) or dynamic (due to collisional encounters)—can be elucidated by analyzing the quenching at different temperatures. nih.gov

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to calculate the quenching constant. For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined. mdpi.com Thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are calculated from the binding constants at various temperatures. These parameters help to identify the primary forces driving the interaction, such as hydrophobic forces, hydrogen bonds, or electrostatic interactions. nih.govmdpi.com

Table 1: Representative Binding Parameters of a Phenyl-Pyridinone Compound with Bovine Serum Albumin (BSA) determined by Fluorescence Quenching This table presents hypothetical data to illustrate typical findings from such an experiment.

| Parameter | Value at 298 K (25 °C) | Value at 310 K (37 °C) | Interpretation |

|---|---|---|---|

| Binding Constant (Ka) | 1.8 x 105 M-1 | 0.9 x 105 M-1 | Indicates strong, but temperature-sensitive, binding. |

| Number of Binding Sites (n) | ~1.1 | ~1.0 | Suggests a single primary binding site on the BSA molecule. |

| ΔG (Gibbs Free Energy) | -30.1 kJ/mol | -28.5 kJ/mol | Negative value indicates a spontaneous binding process. |

| ΔH (Enthalpy Change) | -15.4 kJ/mol | Negative ΔH suggests the involvement of hydrogen bonding and van der Waals forces. | |

| ΔS (Entropy Change) | +49.3 J/mol·K | Positive ΔS suggests that hydrophobic interactions play a significant role. |

Enzymatic Biotransformation Studies in vitro (e.g., Cytochrome P450 and Conjugation Enzyme Incubations)

In vitro metabolism studies are essential for predicting how a compound might be processed in the body. These studies typically utilize subcellular fractions, such as human liver microsomes, which are rich in drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. nih.govnih.gov

For this compound, Phase I metabolism would likely be mediated by CYP enzymes. Potential reactions include oxidation, such as the addition of a hydroxyl group to either the pyridinone or the phenyl ring. The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP2C9) can be identified by using a panel of recombinant human CYP enzymes. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The phenolic hydroxyl group of this compound is a prime site for conjugation reactions, such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) or sulfation (by sulfotransferases, SULTs).

Table 2: Predicted In Vitro Metabolic Profile of this compound This table outlines plausible metabolic pathways based on the compound's structure. Specific metabolites would need to be confirmed experimentally.

| Metabolic Phase | Potential Reaction | Probable Enzyme Family | Resulting Metabolite |

|---|---|---|---|

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated phenyl or pyridinone derivatives |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGT) | O-glucuronide conjugate at the 4-hydroxyl position |

| Phase II | Sulfation | Sulfotransferases (SULT) | Sulfate conjugate at the 4-hydroxyl position |

Exploration of Ligand-Target Interactions Using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To understand the direct physical interactions between a ligand and its biological target, biophysical techniques are employed. nih.govresearchgate.net These methods provide quantitative data on binding affinity, stoichiometry, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding constant (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. It is considered the gold standard for characterizing thermodynamic binding parameters. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand (analyte) flowing over a target protein (immobilized on a sensor chip) in real-time. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). nih.gov

Table 3: Illustrative Biophysical Data for Ligand-Target Interaction This table shows representative data that could be generated for this compound binding to a hypothetical protein target.

| Technique | Parameter | Hypothetical Value | Significance |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 150 nM | Indicates high binding affinity. |

| Stoichiometry (n) | 0.98 | Confirms a 1:1 binding model. | |

| Enthalpy Change (ΔH) | -22.5 kJ/mol | Binding is enthalpically driven. | |

| Entropy Change (TΔS) | +16.0 kJ/mol | Binding is also entropically favorable. | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2.5 x 105 M-1s-1 | Describes the rate of complex formation. |

| Dissociation Rate (koff) | 3.8 x 10-2 s-1 | Describes the stability of the complex. | |

| Dissociation Constant (KD) | 152 nM | Affinity calculated from kinetic rates, corroborates ITC data. |

Mechanistic Studies of Cellular Uptake and Efflux in Controlled Cell Culture Models

Understanding how a compound crosses cell membranes is vital. In vitro cell culture models, such as Caco-2 cell monolayers (which mimic the intestinal epithelium), are used to assess passive permeability and active transport. nih.gov The transport of a compound across the monolayer is measured, and the apparent permeability coefficient (Papp) is calculated.

Furthermore, these models can determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). nih.gov These transporters actively pump substrates out of the cell, which can limit oral bioavailability and tissue penetration. An efflux ratio is calculated by comparing the permeability in the basal-to-apical direction versus the apical-to-basal direction. An efflux ratio significantly greater than 2 suggests the involvement of active efflux. figshare.com

Table 4: Representative Cellular Permeability and Efflux Data in a Caco-2 Model This table presents hypothetical results for this compound.

| Parameter | Direction | Hypothetical Value (x 10-6 cm/s) | Interpretation |

|---|---|---|---|

| Apparent Permeability (Papp) | Apical to Basal (A→B) | 8.5 | Indicates moderate to high passive permeability. |

| Basal to Apical (B→A) | 20.4 | ||

| Efflux Ratio (Papp B→A / Papp A→B) | - | 2.4 | Suggests the compound is a substrate for an active efflux transporter. |

Biochemical Pathway Modulation Investigations in Defined In Vitro Biological Systems

Once a biological target or activity is hypothesized, in vitro biochemical and cell-based assays are used to investigate the compound's effect on specific pathways. For a compound like this compound, which has a structure common in kinase inhibitors, a primary investigation might involve screening against a panel of protein kinases.

Biochemical assays would use purified enzymes to directly measure the inhibition of kinase activity, typically by quantifying the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Cell-based assays would then confirm whether this inhibition translates to an effect within a cellular context, for example, by measuring the phosphorylation of a downstream target protein.

Table 5: Illustrative Profile of Kinase Inhibition This table shows a hypothetical screening result for this compound against a panel of cancer-related protein kinases.

| Kinase Target | Biochemical Assay IC50 (nM) | Cell-based Assay IC50 (nM) |

|---|---|---|

| Kinase A | 85 | 250 |

| Kinase B | 1,200 | >5,000 |

| Kinase C | >10,000 | >10,000 |

| Kinase D | 950 | 2,800 |

Structure-Activity Relationship (SAR) Principles Applied to Analogues for Probing Molecular Recognition and Engagement

Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's structure affect its biological activity. nih.gov By synthesizing and testing analogues of this compound, researchers can identify the key chemical features required for molecular recognition and target engagement.

Modifications could include altering the position or identity of the halogen on the phenyl ring, changing the position of the hydroxyl group, or substituting various groups on the pyridinone ring. mdpi.com For example, comparing the activity of the 3-fluoro analogue to a 2-fluoro or non-fluorinated analogue can reveal the importance of the fluorine atom's specific placement for binding affinity or metabolic stability. nih.gov Similarly, replacing the hydroxyl group can probe its role as a hydrogen bond donor or acceptor.

Table 6: Example of a Structure-Activity Relationship (SAR) Table for Analogues This table presents hypothetical data for analogues of the parent compound against a specific target (e.g., "Kinase A" from Table 5).

| Compound Analogue | Modification from Parent Structure | Target IC50 (nM) | SAR Interpretation |

|---|---|---|---|

| Parent Compound | 5-(3-Fluoro-4-hydroxyphenyl) | 85 | Baseline activity. |

| Analogue 1 | 5-(4-Hydroxyphenyl) (No Fluorine) | 350 | 3-Fluoro group is important for potency. |

| Analogue 2 | 5-(3-Chloro-4-hydroxyphenyl) | 75 | A larger halogen at the 3-position is well-tolerated. |

| Analogue 3 | 5-(3-Fluoro-4-methoxyphenyl) | 1,500 | The free 4-hydroxyl group is critical for activity, likely as a hydrogen bond donor. |

| Analogue 4 | 5-(4-Fluoro-3-hydroxyphenyl) | 2,200 | The specific arrangement of fluoro and hydroxyl groups is crucial. |

Analytical Method Development for Research Applications of 5 3 Fluoro 4 Hydroxyphenyl Pyridin 2 1h One

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) would be a primary technique for the purity assessment and quantitative analysis of 5-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one. A typical method development would involve screening different stationary phases, such as a C18 column, and mobile phases consisting of varying ratios of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate). Detection would likely be performed using a UV detector, set to a wavelength where the compound exhibits maximum absorbance.

Gas Chromatography (GC) could also be considered, although it would likely require derivatization of the hydroxyl and N-H functional groups to increase the compound's volatility and thermal stability.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an estimated λmax |

| Injection Volume | 10 µL |

Development of Mass Spectrometry-Based Methods (e.g., LC-MS/MS) for Trace Analysis in Research Matrices

For the sensitive and selective detection of this compound in complex research matrices, such as in vitro assay buffers or cell lysates, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be developed. This involves coupling an HPLC system to a mass spectrometer. The mass spectrometer would be operated in a mode such as Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. us.es Method development would focus on optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and identifying unique precursor-to-product ion transitions for the analyte. restek.com

Capillary Electrophoresis (CE) for Separation and Characterization Studies

Capillary Electrophoresis (CE) offers an alternative separation technique based on the electrophoretic mobility of the analyte in an electric field. nih.gov For this compound, CE could be particularly useful for high-efficiency separations and for determining properties like the pKa of the compound. Method development would involve selecting an appropriate buffer system and pH, and optimizing the applied voltage. Coupling CE to a mass spectrometer (CE-MS) could provide further structural information. nih.gov

Spectrophotometric and Fluorometric Methods for Quantitative Determination in Research Settings

In the absence of chromatographic equipment, simple spectrophotometric methods could be developed for the quantitative determination of this compound in pure solutions. This would involve identifying the wavelength of maximum absorbance (λmax) and creating a calibration curve based on Beer's Law. If the compound is fluorescent, a more sensitive fluorometric method could be developed by determining its excitation and emission wavelengths.

Hyphenated Techniques for Complex Mixture Analysis in In Vitro Biochemical Assays

The analysis of samples from in vitro biochemical assays often requires the use of hyphenated techniques to resolve the analyte of interest from a complex mixture of media components, proteins, and potential metabolites. amazonaws.com Techniques such as LC-MS, GC-MS, and LC-NMR are powerful tools for this purpose. nih.govamazonaws.com For this compound, LC-MS would be the most likely choice, providing both separation and structural identification. amazonaws.com

Validation of Analytical Methodologies for Robustness and Reproducibility in Academic Research

Any newly developed analytical method must be validated to ensure its reliability. mdpi.com According to international guidelines, method validation includes the assessment of several key parameters to demonstrate that the method is suitable for its intended purpose. mdpi.com

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

By systematically developing and validating methods based on these principles, reliable and reproducible data can be generated for research applications involving this compound.

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Synthesis of Conformationally Restricted Analogs for Probing Specific Molecular Interactions

Future research could fruitfully focus on the rational design and synthesis of conformationally restricted analogs of 5-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one. By introducing cyclic constraints or rigid linkers to the structure, researchers can lock the molecule into specific spatial arrangements. This approach is invaluable for dissecting the bioactive conformation required for interaction with a biological target.

The synthesis of such analogs would likely involve multi-step organic synthesis, potentially employing intramolecular cyclization strategies or the incorporation of pre-defined rigid building blocks. These conformationally constrained molecules would serve as powerful tools to probe the topology of binding pockets in proteins, providing detailed structure-activity relationship (SAR) data. This information is critical for optimizing the potency and selectivity of lead compounds in drug discovery programs. The pyridinone scaffold itself offers multiple points for chemical modification, allowing for systematic exploration of conformational space. frontiersin.org

Development of Fluorescent Probes and Photoaffinity Labels for Target Identification and Validation

To elucidate the mechanism of action and identify the specific biological targets of this compound, the development of chemical probes is a crucial next step. Future efforts could be directed towards the synthesis of fluorescently labeled analogs and photoaffinity probes.

A fluorescent probe could be generated by attaching a fluorophore to a position on the molecule that does not interfere with its biological activity. This would enable the visualization of the compound's distribution within cells and tissues, providing insights into its localization and potential sites of action.

Furthermore, the design of photoaffinity labels, incorporating a photoreactive group such as a diazirine or an aryl azide, would allow for the covalent cross-linking of the compound to its binding partners upon photoirradiation. Subsequent proteomic analysis can then identify these interacting proteins, thus validating the molecular targets. The pyridinone core and the phenyl ring both present viable handles for the attachment of such functional groups. nih.gov

Application of the Compound as a Scaffold in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. The pyridinone scaffold is well-suited for FBDD due to its relatively low molecular weight and its capacity for forming key interactions with protein targets. frontiersin.org The compound this compound itself can be considered a valuable fragment or a starting point for the development of a fragment library.

Future research could involve the systematic diversification of this core structure to generate a library of related fragments. These fragments could then be screened against a wide range of biological targets using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Hits from these screens can then be elaborated and optimized to develop potent and selective inhibitors or modulators of protein function. The modular nature of the 5-(aryl)pyridin-2(1H)-one scaffold makes it particularly amenable to this approach. frontiersin.org

Integration with High-Throughput Screening Methodologies for the Discovery of Novel Ligands

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries. The this compound scaffold can be utilized in HTS campaigns in several ways. A library of derivatives based on this scaffold could be synthesized and screened against various disease-relevant targets.

Moreover, the development of robust and sensitive assays is key to successful HTS. Future research could focus on designing cell-based or biochemical assays that are compatible with HTS platforms and are sensitive to the activity of pyridinone-based compounds. For instance, reporter gene assays or fluorescence-based enzymatic assays could be developed to identify novel ligands that modulate specific signaling pathways or enzyme activities. The physicochemical properties of pyridinone derivatives can be tuned to ensure their suitability for HTS formats. nih.gov

Exploration of Supramolecular Chemistry and Materials Science Applications

The pyridin-2(1H)-one motif is known to form stable hydrogen-bonded dimers and can participate in various non-covalent interactions, making it an attractive building block for supramolecular chemistry and materials science. dntb.gov.ua Future investigations could explore the self-assembly properties of this compound and its derivatives.

By modifying the substituents on the pyridinone and phenyl rings, it may be possible to control the formation of well-defined supramolecular architectures, such as polymers, gels, or liquid crystals. These materials could have potential applications in areas such as drug delivery, tissue engineering, or as responsive "smart" materials. The fluorine and hydroxyl groups on the phenyl ring can also be exploited to direct specific intermolecular interactions, further expanding the possibilities in materials design.

Contribution to the Fundamental Understanding of Pyridin-2(1H)-one Chemistry and its Broader Implications in Chemical Biology

Systematic studies on this compound and its analogs will undoubtedly contribute to a deeper understanding of the fundamental chemistry of the pyridin-2(1H)-one scaffold. Research into its synthesis, reactivity, and biological activity will provide valuable insights that can be applied to the broader field of chemical biology.

The exploration of the structure-activity relationships of this class of compounds can reveal new principles of molecular recognition and inform the design of future generations of chemical probes and therapeutic agents. The pyridinone core is a versatile platform, and a comprehensive understanding of its chemical and biological properties will continue to drive innovation in the development of molecules with novel functions and applications. frontiersin.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via one-pot multicomponent reactions, leveraging methodologies analogous to dihydropyrimidinone derivatives. Key steps include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) to promote cyclization.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and side-product formation . Yield improvements (≥70%) are achievable by isolating intermediates and using inert atmospheres to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- NMR/FTIR : Confirm functional groups (e.g., hydroxyl, ketone) and regiochemistry of fluorine substitution.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Single-crystal X-ray diffraction : Resolve tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks, as demonstrated in fluoropyrimidinone co-crystal studies .

Q. How can researchers validate purity and stability for in vitro assays?

- HPLC/UPLC : Use C18 columns with UV detection (λ = 254–280 nm) and compare retention times against certified reference standards.

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating biological activity, and how are confounders addressed?

- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) with triplicate replicates to establish IC50 values.

- Control groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).

- Phenolic compound analysis : Adapt Folin-Ciocalteu assays to quantify antioxidant activity, ensuring pH and temperature standardization .

Q. How should contradictory data in solubility or reactivity be resolved?

- Cross-validation : Combine computational (DFT calculations) and experimental (solubility parameters in DMSO/water) approaches.

- Polymorphism screening : Explore crystallization conditions (slow evaporation vs. cooling) to identify stable polymorphs, as seen in fluorocytosine derivatives .

Q. What methodologies assess environmental fate and transformation products?

- Abiotic degradation : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation) to track half-lives.

- Biotic studies : Use soil microcosms with LC-MS/MS to identify microbial metabolites.

- Ecotoxicity endpoints : Apply OECD guidelines for Daphnia magna or algal growth inhibition tests .

Q. How can tautomerism impact pharmacological profiling, and what strategies mitigate this?

- Tautomer identification : Use temperature-dependent NMR to monitor keto-enol equilibria.

- Docking studies : Compare binding affinities of tautomers to target proteins (e.g., kinases) using AutoDock Vina.

- Cocrystallization : Stabilize specific tautomers via co-formers (e.g., carboxylic acids), as shown in fluoropyrimidinone-water systems .

Methodological Notes

- Data contradiction resolution : Always correlate spectral data (e.g., NMR shifts) with crystallographic results to resolve ambiguities.

- Environmental impact : Prioritize OECD 307 guidelines for soil degradation studies to align with regulatory frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.